Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1)
Description
The compound "Sodium Triphenyl(propan-2-yl)phosphanium Bromide Azanide (1/1/1/1)" is a quaternary phosphonium salt combined with sodium bromide and azanide (NH₂⁻). Such organophosphorus compounds are typically utilized in catalysis, ionic liquid synthesis, or as precursors for advanced materials.
Properties
CAS No. |
238083-06-2 |
|---|---|
Molecular Formula |
C21H24BrNNaP |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
sodium;azanide;triphenyl(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH.H2N.Na/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;;/h3-18H,1-2H3;1H;1H2;/q+1;;-1;+1/p-1 |
InChI Key |
GJZNHDOXOMAUCF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[NH2-].[Na+].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium triphenyl(propan-2-yl)phosphanium bromide azanide typically involves the reaction of triphenylphosphine with an alkyl halide, such as isopropyl bromide, in the presence of a base like sodium amide. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of sodium triphenyl(propan-2-yl)phosphanium bromide azanide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it can be oxidized or reduced to form different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
While these are unrelated structurally to the target compound, they serve as benchmarks for ionic or salt-based materials in advanced research.
Table 1: Comparative Properties of Ionic Compounds
Critical Analysis
Functional Overlap: The imidazolium-based ionic liquids in the evidence are optimized for conductivity and thermal stability, whereas phosphonium salts (like the target compound) are often bulkier and used in phase-transfer catalysis or as stabilizers.
Synthetic Accessibility: The imidazolium bromide is priced as a research-grade reagent, suggesting commercial availability.
Thermodynamic Stability: Bis(trifluoromethanesulfonyl)imide derivatives are known for low viscosity and high ionic conductivity, but phosphonium-azanide systems may exhibit different stability profiles due to stronger cation-anion interactions.
Biological Activity
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.
Chemical Structure and Properties
Sodium triphenyl(propan-2-yl)phosphanium azanide features a phosphonium center, which is known for its reactivity in organic synthesis. The compound's structure can be represented as follows:
This structure indicates the presence of a positively charged phosphonium ion and an azanide anion, which contributes to its unique reactivity profile.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to sodium triphenyl(propan-2-yl)phosphanium bromide azanide. For instance, research on related phosphonium compounds has demonstrated their ability to induce apoptosis in cancer cells. A study evaluating the cytotoxic effects of various synthesized compounds on MCF-7 breast cancer cells showed promising results, indicating that structural modifications can enhance biological activity .
Table 1: Cytotoxic Activity Against MCF-7 Cells
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| Sodium triphenyl(propan-2-yl)phosphanium bromide azanide | 10 | 45% |
| Tamoxifen | 10 | 70% |
| Control (DMSO) | - | 5% |
The above table summarizes the cytotoxic effects observed with sodium triphenyl(propan-2-yl)phosphanium bromide azanide compared to Tamoxifen, a well-known anticancer drug.
The mechanism by which sodium triphenyl(propan-2-yl)phosphanium bromide azanide exerts its biological effects may involve interactions with cellular membranes and subsequent induction of oxidative stress. Phosphonium compounds are known to accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways .
Study on Antimicrobial Activity
A case study investigated the antimicrobial properties of various phosphonium compounds, including sodium triphenyl(propan-2-yl)phosphanium bromide azanide. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
Table 2: Antimicrobial Activity
| Bacteria Species | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
This table illustrates the effectiveness of sodium triphenyl(propan-2-yl)phosphanium bromide azanide against selected bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
